

C188-9 Binding Affinity to the STAT3 SH2 Domain: A Technical Guide

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Compound of Interest

Compound Name: 9C-SCC-10

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This technical guide provides an in-depth overview of the binding affinity and mechanism of action of C188-9, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways, offering a comprehensive resource for researchers in oncology, inflammation, and drug discovery.

Introduction to C188-9 and STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Aberrant STAT3 activation is a hallmark of many human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.^{[1][2]} C188-9 (also known as TTI-101) is an orally bioavailable, small-molecule inhibitor designed to directly target STAT3.^[1]

C188-9 exerts its inhibitory effect by binding with high affinity to the Src Homology 2 (SH2) domain of STAT3.^{[1][3]} The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to phosphotyrosine residues on upstream cytokine and growth factor receptors.^[4] This binding event is a prerequisite for the subsequent phosphorylation of STAT3 at tyrosine 705 (Tyr705), its dimerization, nuclear translocation, and DNA binding to regulate gene expression.^{[4][5]} By competitively binding to the phosphotyrosyl peptide binding site within the

SH2 domain, C188-9 effectively blocks STAT3 activation and its downstream signaling pathways.^[1]

Quantitative Binding Affinity Data

The binding affinity of C188-9 to the STAT3 SH2 domain has been quantified using various biophysical and biochemical assays. The following table summarizes the key binding parameters reported in the literature.

Parameter	Value	Method	Target	Reference
Kd	4.7 ± 0.4 nM	Microscale Thermophoresis (MST)	Recombinant STAT3 (aa 127-722)	[6]
Ki	136 nM	Not Specified	STAT3 SH2 domain	[5]
IC50	2.5 µM	Surface Plasmon Resonance (SPR)	STAT3 binding to its pY-peptide ligand	[6]
IC50	3.3 – 10.5 µM	Phosphoflow Analysis	G-CSF-induced pSTAT3 in cells	
IC50	4 - 7 µM	Not Specified	STAT3 activation in AML cell lines	[7]
IC50	8 - 18 µM	Not Specified	STAT3 activation in primary AML samples	[7]

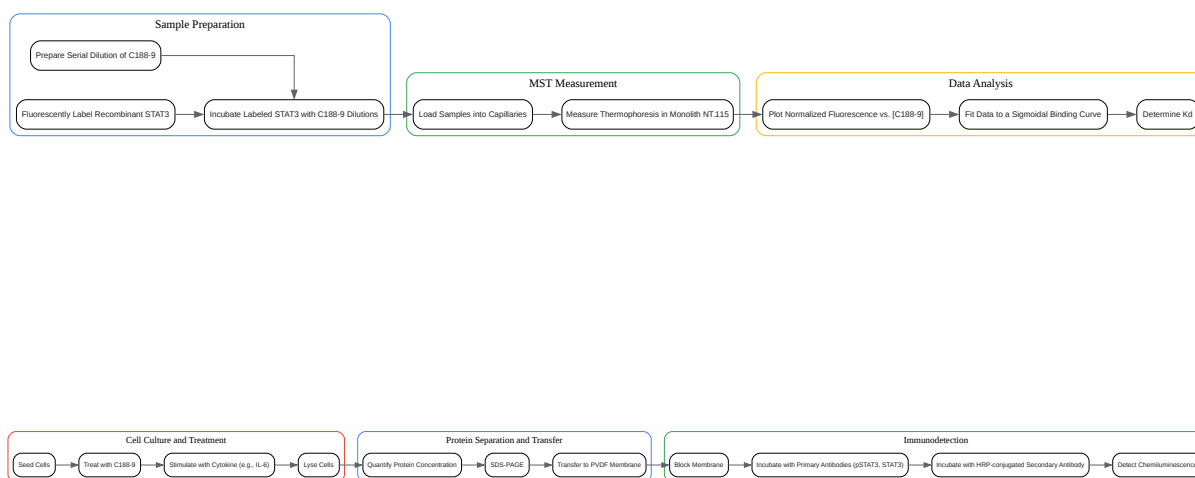
Experimental Protocols

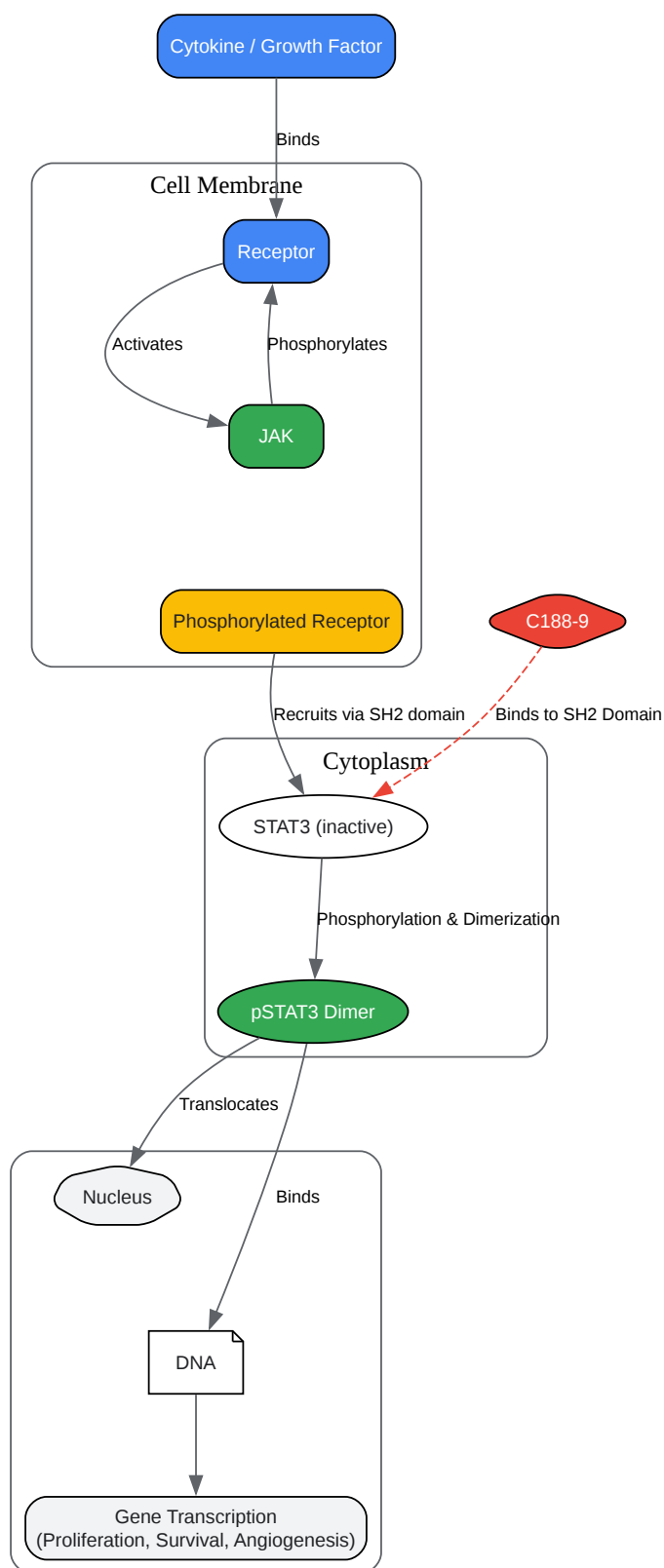
This section details the methodologies employed to determine the binding affinity of C188-9 to the STAT3 SH2 domain and to assess its inhibitory effect on the STAT3 signaling pathway.

Microscale Thermophoresis (MST) for Kd Determination

Microscale Thermophoresis is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon changes in size, charge, or hydration shell of the molecule, such as during a binding event.

Experimental Workflow:





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